molecular formula C33H41NO4 B14264159 3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide CAS No. 136966-94-4

3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide

Cat. No.: B14264159
CAS No.: 136966-94-4
M. Wt: 515.7 g/mol
InChI Key: UHJYUISFMQZIQP-UHFFFAOYSA-N
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Description

3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide is an organic compound characterized by its complex structure, which includes benzyloxy groups attached to a phenoxy ring and a decylprop-2-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dibenzyloxybenzaldehyde with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as acetone and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoquinones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in various binding interactions, while the phenoxy ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide is unique due to its combination of benzyloxy groups and the decylprop-2-enamide chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

136966-94-4

Molecular Formula

C33H41NO4

Molecular Weight

515.7 g/mol

IUPAC Name

3-[3,4-bis(phenylmethoxy)phenoxy]-N-decylprop-2-enamide

InChI

InChI=1S/C33H41NO4/c1-2-3-4-5-6-7-8-15-23-34-33(35)22-24-36-30-20-21-31(37-26-28-16-11-9-12-17-28)32(25-30)38-27-29-18-13-10-14-19-29/h9-14,16-22,24-25H,2-8,15,23,26-27H2,1H3,(H,34,35)

InChI Key

UHJYUISFMQZIQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C=COC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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